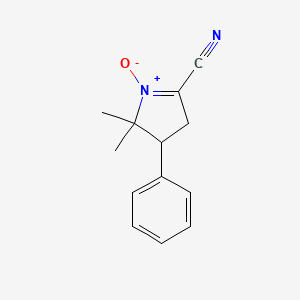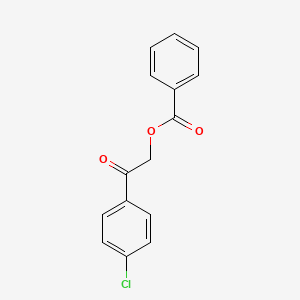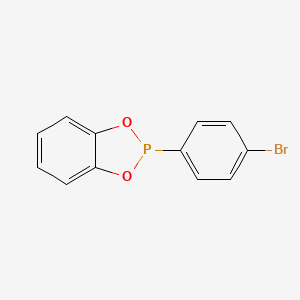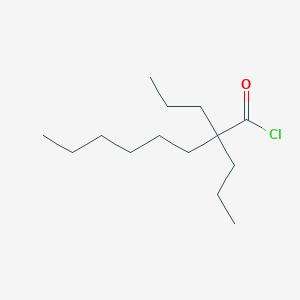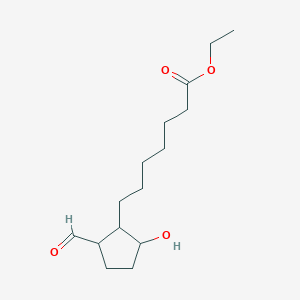
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is an ester compound characterized by its unique structure, which includes a formyl group and a hydroxycyclopentyl ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate typically involves esterification reactions. One common method is the reaction of 7-(2-formyl-5-hydroxycyclopentyl)heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: 7-(2-carboxy-5-hydroxycyclopentyl)heptanoic acid.
Reduction: Ethyl 7-(2-hydroxymethyl-5-hydroxycyclopentyl)heptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxycyclopentyl ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethyl 7-(2-formyl-5-methoxycyclopentyl)heptanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 7-(2-formyl-5-hydroxycyclohexyl)heptanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is unique due to the presence of both a formyl group and a hydroxycyclopentyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57403-01-7 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate |
InChI |
InChI=1S/C15H26O4/c1-2-19-15(18)8-6-4-3-5-7-13-12(11-16)9-10-14(13)17/h11-14,17H,2-10H2,1H3 |
InChIキー |
TXOXZXKVKGPBRT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCC1C(CCC1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


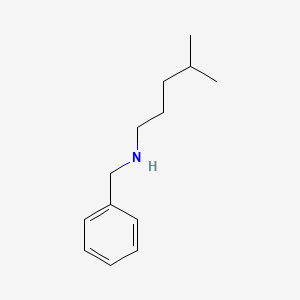
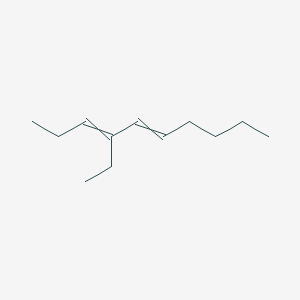
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
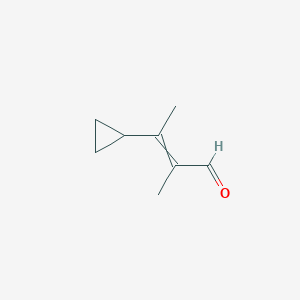
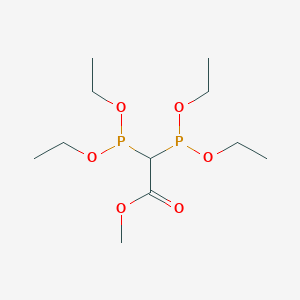


![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
